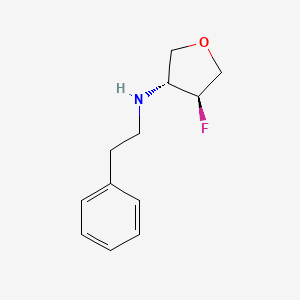

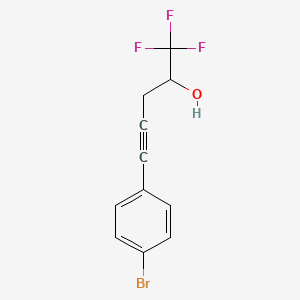

(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine

Vue d'ensemble

Description

Ohmefentanyl is an extremely potent opioid analgesic drug which selectively binds to the µ-opioid receptor . The 4"-fluoro analogue (i.e., substituted on the phenethyl ring) of the 3R,4S,βS isomer of ohmefentanyl is one of the most potent opioid agonists yet discovered, possessing an analgesic potency approximately 18,000 times that of morphine .

Molecular Structure Analysis

The molecular formula of Ohmefentanyl is C23H30N2O2 . It has three stereogenic centers and eight stereoisomers .Applications De Recherche Scientifique

Chiral Resolution and Analysis

A study by Rodríguez-Escrich et al. (2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral primary and secondary amines. This compound reacts with various amines through a regioselective ring-opening, allowing for the straightforward identification and quantification of diastereomeric products using NMR and HPLC techniques. This methodology could be relevant for the separation and analysis of chiral compounds similar to (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine, providing a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Fluorophore Attachment for Signaling Modulation

Bag and Bharadwaj (2004) developed a method to enhance the signaling capabilities of a cryptand by attaching an electron-withdrawing fluorophore. This integrated fluorophore-receptor configuration modulates fluorescence signaling based on metal ion interactions, providing a potential application for (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine in sensor technology, especially if similar modifications could alter its binding or signaling properties in response to specific analytes (Bag & Bharadwaj, 2004).

Materials Science and Polymer Chemistry

Sun et al. (2015) examined the reactivity of various amines with bis-benzoxazine monomers, revealing insights into the curing process and the potential for creating thermosetting resins with enhanced material properties. Such research could inform the development of novel materials or coatings using (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine as a building block, particularly in the context of creating polymers or composites with specific mechanical or thermal characteristics (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).

Environmental Sensing and Security Applications

Lu and Xia (2016) explored the multi-stimuli response of novel V-shaped molecules for potential use as security inks. Their findings on morphology-dependent fluorochromism could guide the design of security features or environmental sensors incorporating (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine, leveraging its structural properties for applications that require reversible color changes or fluorescence modulation in response to mechanical force, pH changes, or other environmental stimuli (Lu & Xia, 2016).

Propriétés

IUPAC Name |

(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-8-15-9-12(11)14-7-6-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZSLOPFIWQZGK-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)F)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)

![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)

![3-[(Oxan-4-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531778.png)

![3-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531780.png)

![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531782.png)

![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)